3-(2,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
This chromeno-oxazinone derivative features a fused chromene-oxazine core substituted with a 2,4-dimethoxyphenyl group at position 3 and a 2-methoxyethyl chain at position 7. These substituents influence solubility, metabolic stability, and receptor interactions, as seen in related compounds with antiviral and antimicrobial activities .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-25-9-8-23-12-18-19(28-13-23)7-4-14-10-17(22(24)29-21(14)18)16-6-5-15(26-2)11-20(16)27-3/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRHTGUDJGVBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
The compound’s unique structure suggests that it may interact with multiple pathways, leading to a variety of downstream effects.
Biological Activity
The compound 3-(2,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno-oxazine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H22N2O6
Molecular Weight: 382.41 g/mol
The compound features a complex structure characterized by a chromene and oxazine framework. Its unique arrangement of methoxy groups contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps of organic reactions. Key methods include:
- Condensation Reactions: Utilizing appropriate aldehydes and ketones.
- Cyclization Processes: Formation of the oxazine ring through nucleophilic attack.
- Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Anticancer Properties
Research has indicated that derivatives of chromeno-oxazines exhibit significant anticancer activity. For instance, compounds structurally related to the target compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µmol/mL) |
|---|---|---|
| 10a | A-549 | 0.02 |
| 11c | HCT-116 | 0.05 |
| 11g | MCF7 | 0.08 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using DPPH radical scavenging assays. The results indicate that the compound possesses moderate antioxidant activity comparable to known antioxidants like ascorbic acid:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 100 | ~65 |
| 200 | ~75 |
This activity is attributed to the presence of methoxy groups that enhance electron donation capabilities.
The biological activity of This compound is believed to involve:
- Enzyme Inhibition: Interaction with specific enzymes involved in cancer cell metabolism.
- Receptor Modulation: Binding to receptors that regulate apoptosis and cell proliferation.
- Radical Scavenging: Neutralizing free radicals that contribute to oxidative stress in cells.
Case Studies
-
Study on Anticancer Activity:
A series of experiments were conducted using various cancer cell lines (A-549, MCF7) where the compound demonstrated significant cytotoxic effects. The study concluded that the compound could be a lead candidate for further development in anticancer therapies . -
Antioxidant Efficacy Assessment:
In vitro assays showed that the compound effectively scavenged DPPH radicals. This suggests its potential role in protective formulations against oxidative damage.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Chromeno-oxazinones exhibit diverse bioactivity depending on substituent patterns. Key analogs and their properties are summarized below:
*Calculated based on analogous structure in .
Key Observations:
- Methoxy vs. Halogen Substitution : Methoxy groups (e.g., in the target compound) enhance solubility compared to lipophilic halogens (e.g., Cl, F in ), but may reduce membrane permeability .
- Side Chain Flexibility : The 2-methoxyethyl group in the target compound likely improves metabolic stability over hydroxylated analogs (e.g., 4h, n=3 in ), which are prone to oxidation.
- Aromatic Diversity : Fluorophenyl or thiophenyl substituents (e.g., ) introduce electronic effects that modulate receptor binding, as seen in antiviral assays .
Preparation Methods
Mechanistic Pathway
-
Condensation : The aldehyde and amine form an imine intermediate.
-
Nucleophilic attack : The hydroxycoumarin’s oxygen attacks the imine, generating a hemiaminal.
-
Cyclization : Intramolecular dehydration yields the oxazinone ring.
Critical note : The 2-methoxyethyl group’s steric bulk necessitates precise temperature control to avoid kinetic byproducts.
Alternative Synthetic Routes
Stepwise Assembly
For improved regiocontrol, a two-step approach may be employed:
-
Chromene synthesis : Pechmann condensation of resorcinol derivatives with β-keto esters.
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Oxazinone formation : Reacting the chromene with 2-methoxyethyl isocyanate under basic conditions.
Advantages :
-
Higher purity due to intermediate isolation.
-
Flexibility in modifying substituents post-chromene formation.
Disadvantages :
-
Longer reaction times and lower atom economy.
Solid-Phase Synthesis
Immobilizing the hydroxycoumarin on resin enables iterative coupling steps, though this method remains underexplored for chromeno-oxazinones.
Optimization and Yield Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent (Water) | 90°C, 8 hrs | 68 | 95 |
| Solvent (Ethanol) | Reflux, 10 hrs | 72 | 97 |
| Catalyst (AcOH) | 5 mol%, 85°C | 75 | 96 |
| Amine Excess | 1.5 equiv | 70 | 94 |
Key observations :
-
Ethanol marginally improves yield due to enhanced solubility of the aldehyde.
-
Acid catalysis accelerates cyclization but risks hydrolyzing methoxy groups.
Spectroscopic Characterization
1H NMR Analysis
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δ 6.8–7.2 ppm : Aromatic protons from the 2,4-dimethoxyphenyl group (doublets and doublet of doublets).
-
δ 4.2–4.5 ppm : Methoxyethyl –OCH2CH2O– protons (multiplet).
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δ 3.8–3.9 ppm : Methoxy groups (–OCH3, singlet).
IR Spectroscopy
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1720 cm⁻¹ : Stretching vibration of the oxazinone carbonyl.
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1620 cm⁻¹ : C=N stretching from the fused ring system.
Mass Spectrometry
-
m/z 439.2 : [M+H]⁺ consistent with the molecular formula C₂₃H₂₆N₂O₆.
Challenges and Mitigation Strategies
-
Byproduct formation : Competing reactions at the coumarin’s 8-position can occur. Mitigated by slow reagent addition.
-
Solubility issues : Hydrophobic aryl groups may precipitate prematurely. Ethanol/water mixtures (3:1) enhance solubility.
Industrial-Scale Considerations
-
Continuous flow reactors : Minimize thermal degradation during cyclization.
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Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) reduce waste.
Q & A
Basic: What are the critical steps and reagents for synthesizing 3-(2,4-dimethoxyphenyl)-9-(2-methoxyethyl)-chromeno-oxazin-2-one?
Answer:
The synthesis involves:
- Pechmann condensation to form the chromene core using arylglyoxals and malono derivatives under reflux .
- Cyclization with oxazine-forming reagents (e.g., ammonium acetate) under controlled pH and temperature .
- Substitution reactions to introduce methoxyethyl and dimethoxyphenyl groups via nucleophilic alkylation .
Key reagents include Lewis acids (e.g., ZnCl₂) for catalysis and ethanol/acetonitrile as solvents. Characterization requires NMR (¹H/¹³C), HRMS, and IR spectroscopy to confirm structural integrity .
Advanced: How can reaction yields be optimized during the cyclization step?
Answer:
Optimization strategies:
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Catalyst selection : Use transition metal complexes (e.g., Pd/C) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Real-time monitoring : Use HPLC or TLC (Rf tracking) to assess reaction progression .
Basic: Which spectroscopic techniques are essential for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.6–3.8 ppm) and aromatic proton signals (δ 6.5–7.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 455.18) .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) groups .
- X-ray crystallography (if crystals form): Resolve bond angles and stereochemistry .
Advanced: How do substituents (e.g., methoxy groups) influence bioactivity?
Answer:
- Methoxy groups : Enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
- Positional effects : 2,4-Dimethoxy substitution on phenyl rings improves π-π stacking with enzyme active sites (e.g., cytochrome P450 inhibition) .
- Comparative studies : Analogues with halogens (Cl, F) show higher cytotoxicity but lower solubility . Validate via SAR analysis using substituted derivatives .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Purity verification : Use HPLC (>95% purity) to eliminate confounding effects from impurities .
- Assay standardization : Control variables like cell line viability (e.g., MTT assay protocols) and bacterial strain selection .
- Structural analogs : Compare with compounds like 9-(4-fluorobenzyl)-chromeno-oxazin-4-one to isolate substituent-specific effects .
Basic: What are the primary biological targets of this compound?
Answer:
- Antimicrobial targets : Disrupts bacterial cell wall synthesis (e.g., Staphylococcus aureus PBP2a) .
- Antioxidant activity : Scavenges ROS via methoxy-mediated radical stabilization .
- Enzyme inhibition : Binds to ATP pockets in kinases (e.g., EGFR) or viral proteases .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with SARS-CoV-2 Mpro (PDB: 6LU7) .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values for antimicrobial activity .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (e.g., GROMACS) .
Basic: How to assess compound stability under varying conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax shifts) .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C typical) .
- Light sensitivity : Conduct photostability studies under UV/visible light .
Advanced: What strategies improve bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce ester groups for hydrolytic activation in plasma .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous solubility .
- Metabolic profiling : Identify CYP450 metabolites via LC-MS/MS to adjust dosing regimens .
Advanced: How to validate synthetic intermediates with ambiguous spectral data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
